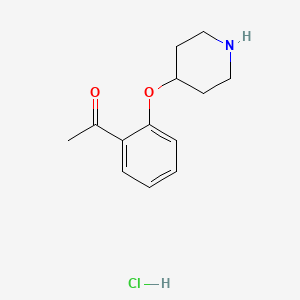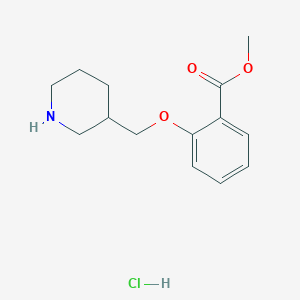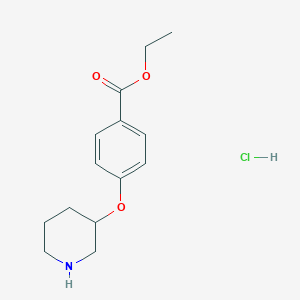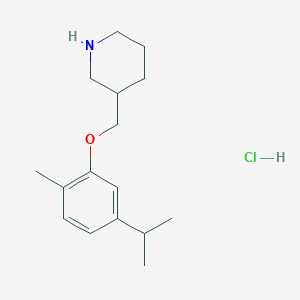![molecular formula C15H19BN2O3 B1397754 5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole CAS No. 1056456-23-5](/img/structure/B1397754.png)
5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
概要
説明
5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is an organic compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the oxadiazole ring imparts unique electronic properties to the molecule, making it a valuable building block in the synthesis of various complex organic molecules.
作用機序
Target of Action
Phenylboronic acid pinacol ester, a related compound, is generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic esters, such as phenylboronic acid pinacol ester, are known to participate in metal-catalyzed c-c bond formation reactions . They can act as electrophiles and undergo transmetalation with a metal catalyst to form new carbon-carbon bonds .
Biochemical Pathways
Boronic esters are known to be valuable building blocks in organic synthesis , suggesting that they may influence a variety of biochemical pathways depending on the context of their use.
Result of Action
Given its potential role in c-c bond formation reactions , it may influence the synthesis of various organic compounds.
Action Environment
Factors such as temperature, ph, and the presence of a metal catalyst could potentially influence the reactivity and stability of boronic esters .
生化学分析
Biochemical Properties
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid ester group can form reversible covalent bonds with serine and threonine residues in proteins, affecting their activity and function. Additionally, this compound can interact with biomolecules such as nucleotides and carbohydrates, influencing their stability and reactivity.
Cellular Effects
The effects of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester on cellular processes are diverse and significant. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, enzymes that play key roles in the regulation of cellular functions . It can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with hydroxyl-containing biomolecules, which can alter their structure and function . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, it can modulate gene expression by interacting with DNA and RNA, affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester in laboratory settings are important factors to consider. Over time, this compound can undergo hydrolysis, leading to the formation of boronic acid and pinacol . The rate of degradation can be influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester vary with different dosages. At low doses, this compound can enhance cellular functions by modulating enzyme activity and gene expression . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. Toxicity studies have shown that high doses can lead to adverse effects such as liver and kidney damage.
Metabolic Pathways
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester is involved in several metabolic pathways, including those related to carbohydrate and lipid metabolism . This compound can interact with enzymes such as aldolases and dehydrogenases, affecting their activity and the overall metabolic flux. It can also influence the levels of metabolites such as glucose and fatty acids, leading to changes in energy production and storage. Additionally, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with different biological activities.
Transport and Distribution
The transport and distribution of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding sites.
Subcellular Localization
The subcellular localization of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.
Borylation: The phenylboronic acid moiety can be introduced via a borylation reaction, often using a palladium-catalyzed process.
Esterification: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow processes and the use of more robust catalysts to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole undergoes several types of chemical reactions:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Substitution Reactions: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Oxidized or Reduced Oxadiazoles: Depending on the reaction conditions.
科学的研究の応用
5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
類似化合物との比較
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Lacks the oxadiazole ring, making it less electronically diverse.
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid: Similar structure but lacks the boronic acid ester functionality.
Uniqueness
The presence of both the oxadiazole ring and the boronic acid ester in 5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole makes it a unique and versatile compound in organic synthesis, offering a combination of electronic properties and reactivity that is not found in simpler analogs.
特性
IUPAC Name |
5-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-10-17-13(18-19-10)11-6-8-12(9-7-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSWKVHTLJZPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)


![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)

![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)

![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)
![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)


![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)
